molecular formula C12H10N2O3 B2964326 2-(Quinoline-4-carbonylamino)acetic acid CAS No. 859182-01-7

2-(Quinoline-4-carbonylamino)acetic acid

Cat. No.: B2964326
CAS No.: 859182-01-7
M. Wt: 230.223
InChI Key: LCRQPJJJOBOXSO-UHFFFAOYSA-N
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Description

2-(Quinoline-4-carbonylamino)acetic acid is a compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities . The compound this compound is characterized by the presence of a quinoline ring attached to an acetic acid moiety through a carbonylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(Quinoline-4-carbonylamino)acetic acid, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper catalysts in the intermolecular addition of alkynes to imines followed by ring closure through arylation has been reported . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinoline-4-carbonylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Quinoline-4-carbonylamino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of pathogens . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(Quinoline-4-carbonylamino)acetic acid is unique due to the presence of both a quinoline ring and an acetic acid moiety, which imparts distinct chemical and biological properties. The carbonylamino linkage enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(quinoline-4-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(16)7-14-12(17)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRQPJJJOBOXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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